![molecular formula C10H16Cl2N2 B2428899 (1,2,3,4-Tetrahydroquinolin-5-yl)methanamine dihydrochloride CAS No. 1169972-24-0](/img/structure/B2428899.png)
(1,2,3,4-Tetrahydroquinolin-5-yl)methanamine dihydrochloride
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Overview
Description
“(1,2,3,4-Tetrahydroquinolin-5-yl)methanamine dihydrochloride” is a heterocyclic organic compound. It has a molecular weight of 235.16 . The compound is also known as THQ.
Molecular Structure Analysis
The InChI code for this compound is1S/C10H14N2.2ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;;/h1-4,8,12H,5-7,11H2;2*1H
. This indicates that the compound has a tetrahydroquinoline core with a methanamine substituent. Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 235.16 . The compound’s InChI code is1S/C10H14N2.2ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;;/h1-4,8,12H,5-7,11H2;2*1H
.
Scientific Research Applications
Palladium-Catalyzed Nitration of Quinolines
Zhang, Ren, Liu, and Zhang (2015) developed a method for the palladium-catalyzed nitration of 8-methylquinolines, resulting in the production of (nitromethyl)quinolines, which could be selectively reduced to (1,2,3,4-tetrahydroquinolin-8-yl)methanamines (Zhang et al., 2015).
Antimicrobial Activities of Quinoline Derivatives
Thomas, Adhikari, and Shetty (2010) synthesized a new series of quinoline derivatives carrying 1,2,3-triazole moiety, which demonstrated moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).
Transfer Hydrogenation Reactions
Karabuğa, Bars, Karakaya, and Gümüş (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine and examined its application in transfer hydrogenation reactions, achieving excellent conversions and high turnover frequency (TOF) values (Karabuğa et al., 2015).
Tubulin-Polymerization Inhibitors
Wang et al. (2014) modified the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety in prior leads to produce new compounds that inhibited tubulin polymerization, showing significant in vitro cytotoxic activity and potential as antitumor agents (Wang et al., 2014).
Synthesis and Structure of Quinolines
Malkova, Kotsyuba, Soldatenkov, Soldatova, Polyanskii, Kolyadina, and Khrustalev (2014) synthesized and analyzed the molecular structure of 3-methyl-3,3′,4,4′,5,6-hexahydro-1′H,2H-spiro[benzo[f]isoquinoline-1,2′-naphthalen]-1′-one, a compound related to the tetrahydroquinoline family (Malkova et al., 2014).
Synthesis of Anticancer Agents
Redda, Gangapuram, and Ardley (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents, indicating the potential of tetrahydroquinoline derivatives in pharmaceutical development (Redda, Gangapuram, & Ardley, 2010).
Safety and Hazards
properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-5-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;;/h1,3,5,12H,2,4,6-7,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWBISSLFSBRJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2NC1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroquinolin-5-ylmethylamine dihydrochloride |
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